![molecular formula C21H23N5O2 B2608770 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea CAS No. 946303-53-3](/img/structure/B2608770.png)
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea, also known as ETP-46321, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Pyrimidine Derivatives Synthesis
Pyrimidine derivatives, such as those involving reactions with phenyl isocyanate and phenyl isothiocyanate, show significant relevance in medicinal chemistry and drug development. For instance, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate results in products like 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, showcasing the versatility of pyrimidine compounds in synthesizing diverse chemical structures with potential biological activity (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).
Phototransformation Studies
Research on chlorimuron-ethyl, a chemical related to pyrimidine derivatives, underlines the importance of understanding the environmental fate and transformation of such compounds. Studies on chlorimuron-ethyl's stability in various pH conditions and its rapid photodegradation in aqueous solution offer insights into the design and development of more environmentally friendly agrochemicals. The identification of photoproducts like N-(4-methoxy-6-chloropyrimidin-2-yl)methyl urea emphasizes the need for comprehensive studies on the environmental impact of these chemicals (P. Choudhury, P. Dureja, 1996).
Anticancer Activity
The synthesis and evaluation of unsymmetrical 1,3-disubstituted ureas for their enzyme inhibition and anticancer properties highlight the potential therapeutic applications of these compounds. By altering the substituents on the urea moiety, researchers aim to optimize the biological activity and specificity of these molecules against cancer targets, underscoring the importance of chemical diversity in drug discovery (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
Antibacterial Activity
The development of new 4-(1-naphthyl)-6-arylpyrimidin-2-(1H)-ones through direct synthesis from 2-amino-4-(1-naphthyl)-6-arylpyrimidines or from 1-(1-naphthyl)-3-arylprop-2-en-1-ones in alcohol solutions containing urea signifies the ongoing search for novel antimicrobial agents. These compounds' significant in vitro antimicrobial activity against several standard strains highlights their potential as leads for developing new antibacterial drugs (K. Vijayaramalingam, S. Chandrasekaran, S. Nagarajan, 2007).
properties
IUPAC Name |
1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-4-28-20-13-19(22-15(3)23-20)24-16-9-11-18(12-10-16)26-21(27)25-17-7-5-14(2)6-8-17/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRYBSQDBBLLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.